BenchChemオンラインストアへようこそ!

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile

Medicinal chemistry Lipophilicity SAR optimization

Secure the 3-benzyloxy congener (XLogP3=4.5) to precisely control lipophilicity in SAR programs—its 1.7-logP shift versus the 3-methoxy analog (LogP≈2.78) isolates permeability effects without altering TPSA (~61.3 Ų). Ideal for kinase/STING targets requiring π-π stacking (phenyl ring, 3 rotatable bonds), it also serves as a masked phenol (hydrogenolysis-labile) to improve downstream yields by preventing 3-position side reactions. High-purity (≥98%) intermediate for confident lead optimization.

Molecular Formula C16H11NOS
Molecular Weight 265.3 g/mol
CAS No. 860785-78-0
Cat. No. B3038370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-1-benzothiophene-2-carbonitrile
CAS860785-78-0
Molecular FormulaC16H11NOS
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C#N
InChIInChI=1S/C16H11NOS/c17-10-15-16(13-8-4-5-9-14(13)19-15)18-11-12-6-2-1-3-7-12/h1-9H,11H2
InChIKeyJFVBGKVSDFFIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile (CAS 860785-78-0) Is a Strategic Benzothiophene Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-(Benzyloxy)-1-benzothiophene-2-carbonitrile (CAS 860785-78-0) is a 2‑cyano‑3‑benzyloxy‑substituted benzo[b]thiophene derivative employed as a key heterocyclic building block in the synthesis of kinase inhibitors, STING pathway modulators, and other bioactive scaffolds [1]. Its calculated XLogP3 of 4.5 and topological polar surface area (TPSA) of 61.3 Ų place it in a physicochemical space that balances permeability with acceptable polarity, making it a differentiated intermediate when precise control of lipophilicity is required for downstream structure‑activity relationship (SAR) exploration [2].

Why Generic 3‑Substituted Benzothiophene‑2‑carbonitrile Analogs Cannot Replace 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile in Property‑Driven SAR Campaigns


Within the benzo[b]thiophene‑2‑carbonitrile chemotype, varying the 3‑alkoxy/aryloxy substituent alters computed logP by over 1.7 log units and introduces marked differences in steric bulk and conformational flexibility [1]. The benzyloxy congener occupies a distinct lipophilic range (XLogP3 = 4.5) that is absent in the smaller methoxy (LogP ≈ 2.78) or the more polar hydroxy analog; these differences directly affect membrane partitioning, metabolic stability, and target‑binding kinetics, meaning that generic replacement with a superficially similar analog will compromise the integrity of a carefully optimized SAR series [2].

Quantitative Differentiation Evidence: Physicochemical and Property‑Based Comparison of 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile Against Closest In‑Class Analogs


Lipophilicity (XLogP3/LogP) Differentiation Between 3‑Benzyloxy and 3‑Methoxy Benzothiophene‑2‑carbonitrile Analogs

The benzyloxy analog demonstrates substantially higher computed lipophilicity (XLogP3 = 4.5) compared with the 3‑methoxy congener (LogP = 2.78), representing a >1.7 log unit difference [1]. This translates to an approximately 50‑fold higher theoretical octanol‑water partition coefficient, which in medicinal chemistry programs often correlates with enhanced membrane permeability and altered metabolic clearance profiles [2]. No head‑to‑head biological comparison was identified in the open literature; therefore this evidence is categorized as class‑level inference supported by well‑established physicochemical principles.

Medicinal chemistry Lipophilicity SAR optimization

Steric and Conformational Differentiation: 3‑Benzyloxy vs. 3‑Hydroxy and 3‑(4‑tert‑Butylbenzyloxy) Analogs

The 3‑benzyloxy substituent introduces three rotatable bonds and a phenyl ring capable of intra‑ and intermolecular π‑π stacking, features absent in the 3‑hydroxy analog and amplified in the 4‑tert‑butylbenzyloxy variant [1]. Crystallographic studies on related 3‑benzyloxy‑substituted heterocycles indicate that the benzyl group engages in edge‑to‑face aromatic interactions that influence molecular packing and potentially target‑binding conformations [2]. No direct crystallographic or binding data for the target compound itself were retrieved; therefore this evidence is tagged as supporting evidence.

Molecular design Steric effects Crystal engineering

Topological Polar Surface Area Consistency Across 3‑Alkoxy Analogs Enables Property‑Focused Selection

Despite the large difference in lipophilicity, the target compound (TPSA = 61.3 Ų) and the 3‑methoxy analog (PSA = 61.3 Ų) share essentially identical polar surface area [1]. This means procurement of the benzyloxy analog allows exploration of higher logP space without sacrificing the hydrogen‑bonding capacity that is often correlated with oral bioavailability (Veber rule: TPSA < 140 Ų) [2]. The data support a class‑level inference that the two compounds can be used as matched molecular pairs to probe lipophilicity‑driven effects while holding PSA constant.

Drug-likeness TPSA Permeability

Validated Application Scenarios for 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile Based on Quantitative Differentiation Evidence


Matched Molecular Pair (MMP) Analysis of Lipophilicity Effects in a Benzothiophene Kinase Inhibitor Series

Researchers optimizing a benzothiophene‑based kinase inhibitor can source both the 3‑benzyloxy (XLogP3 = 4.5) and 3‑methoxy (LogP = 2.78) analogs and test them in parallel cellular permeability and microsomal stability assays [1]. Because TPSA is constant (~61.3 Ų), any observed differences in activity or ADME can be confidently attributed to the 1.7‑logP shift rather than changes in hydrogen‑bonding capacity [2].

Crystallography‑Driven Design of STING Agonists Requiring Aromatic Stacking Interactions

For structure‑based design of STING pathway agonists where X‑ray data indicate a requirement for an aromatic moiety that can engage in π‑π stacking with a tyrosine or phenylalanine residue, the 3‑benzyloxy derivative provides the necessary phenyl ring and conformational flexibility (3 rotatable bonds) [1]. The 3‑hydroxy or 3‑methoxy analogs lack this structural feature and would be predicted to lose this interaction, making the benzyloxy compound the preferred synthetic intermediate [2].

Late‑Stage Diversification of a Benzo[b]thiophene Scaffold via Suzuki–Miyaura Cross‑Coupling

The aryl benzyloxy substituent can serve as a masked phenol that is cleaved under hydrogenolysis conditions to reveal a 3‑hydroxy group for further functionalization [1]. Procurement of the benzyloxy analog rather than the free hydroxy compound allows the chemist to carry the benzyl protecting group through multiple synthetic steps, improving overall yield and purity while avoiding undesired side reactions at the 3‑position [2].

Quote Request

Request a Quote for 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.